Cas no 16741-46-1 (N-(propan-2-yl)formamide)
N-(propan-2-yl)formamide Chemical and Physical Properties
Names and Identifiers
-
- Formamide,N-(1-methylethyl)-
- N-propan-2-ylformamide
- AC1L6JKV
- AC1Q6QQS
- AGN-PC-0D11ZH
- Ameisensaeure-isopropylamid
- CHEMBL296027
- Formamide, N-isopropyl
- isopropylformamide
- N-isopropyl carboxamide
- N-Isopropyl-formamid
- N-isopropylformamide
- N-Isopropyl-formamide
- NSC108220
- N-(propan-2-yl)formamide
- isopropyl-formamide
- EN300-134356
- Z1201617634
- BDBM50064272
- 16741-46-1
- AKOS006344259
- NSC-108220
- DTXSID70296190
- DS-001764
- G71835
-
- Inchi: 1S/C4H9NO/c1-4(2)5-3-6/h3-4H,1-2H3,(H,5,6)
- InChI Key: KVTGAKFJRLBHLU-UHFFFAOYSA-N
- SMILES: O=CNC(C)C
Computed Properties
- Exact Mass: 87.06847
- Monoisotopic Mass: 87.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 42.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
N-(propan-2-yl)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1241271-1g |
N-Isopropylformamide |
16741-46-1 | 98% | 1g |
$230 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1241271-5g |
N-Isopropylformamide |
16741-46-1 | 98% | 5g |
$735 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1241271-25g |
N-Isopropylformamide |
16741-46-1 | 98% | 25g |
$995 | 2023-09-01 | |
| Enamine | EN300-134356-0.05g |
N-(propan-2-yl)formamide |
16741-46-1 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
| Enamine | EN300-134356-0.1g |
N-(propan-2-yl)formamide |
16741-46-1 | 95% | 0.1g |
$24.0 | 2023-02-15 | |
| Enamine | EN300-134356-0.25g |
N-(propan-2-yl)formamide |
16741-46-1 | 95% | 0.25g |
$35.0 | 2023-02-15 | |
| Enamine | EN300-134356-0.5g |
N-(propan-2-yl)formamide |
16741-46-1 | 95% | 0.5g |
$55.0 | 2023-02-15 | |
| Enamine | EN300-134356-1.0g |
N-(propan-2-yl)formamide |
16741-46-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-134356-2.5g |
N-(propan-2-yl)formamide |
16741-46-1 | 95% | 2.5g |
$111.0 | 2023-02-15 | |
| Enamine | EN300-134356-5.0g |
N-(propan-2-yl)formamide |
16741-46-1 | 95% | 5.0g |
$180.0 | 2023-02-15 |
N-(propan-2-yl)formamide Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on N-(propan-2-yl)formamide
Professional Introduction to N-(propan-2-yl)formamide (CAS No. 16741-46-1)
N-(propan-2-yl)formamide, a compound with the chemical formula C₅H₁₀NO, is a significant molecule in the field of organic chemistry and pharmaceutical research. Its CAS number, 16741-46-1, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its versatile applications and potential in various chemical syntheses. The structure of N-(propan-2-yl)formamide consists of a formamide group attached to an isopropyl chain, which contributes to its unique reactivity and utility in synthetic chemistry.
The importance of N-(propan-2-yl)formamide lies in its role as a building block in the synthesis of more complex molecules. In recent years, researchers have explored its applications in the development of novel pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. For instance, it can be used to prepare esters, amides, and other functionalized compounds, which are crucial in drug development.
Recent studies have highlighted the potential of N-(propan-2-yl)formamide in medicinal chemistry. Its structural features allow for interactions with biological targets, making it a candidate for designing new therapeutic agents. One notable area of research is its use in the synthesis of bioactive molecules that exhibit antimicrobial and anti-inflammatory properties. The isopropyl group in its structure provides a handle for further functionalization, enabling the creation of derivatives with enhanced biological activity.
In addition to its pharmaceutical applications, N-(propan-2-yl)formamide has shown promise in materials science. Researchers have investigated its use as a precursor for polymers and coatings due to its ability to form stable complexes with other molecules. These complexes can exhibit unique properties such as improved thermal stability or enhanced mechanical strength, making them suitable for advanced material applications.
The synthesis of N-(propan-2-yl)formamide typically involves the reaction of propanal with ammonia or ammonium formate under controlled conditions. This reaction can be catalyzed by various reagents to improve yield and selectivity. Recent advancements in catalytic systems have enabled more efficient and sustainable production methods, reducing the environmental impact of its synthesis.
Industrial-scale production of N-(propan-2-yl)formamide requires careful optimization to ensure high purity and yield. Process engineers have developed innovative techniques for purification and isolation, ensuring that the final product meets stringent quality standards. These methods are essential for applications where purity is critical, such as in pharmaceutical manufacturing.
The safety profile of N-(propan-2-yl)formamide is another important consideration. While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and goggles should be used when handling this compound in laboratory settings. Additionally, adequate ventilation and storage conditions are necessary to maintain its stability and prevent degradation.
Future research directions for N-(propan-2-yl)formamide include exploring new synthetic pathways and expanding its applications in drug discovery. Advances in computational chemistry and molecular modeling may also contribute to a better understanding of its interactions with biological targets. These efforts could lead to the development of novel therapeutics with improved efficacy and reduced side effects.
In conclusion, N-(propan-2-yl)formamide (CAS No. 16741-46-1) is a versatile compound with significant potential in organic synthesis, pharmaceutical research, and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for various applications. Ongoing research continues to uncover new uses for this compound, reinforcing its importance in the scientific community.
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